molecular formula C6H8Cl2O3 B3057684 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one CAS No. 83878-01-7

3,3-Dichloro-2,2-dihydroxycyclohexan-1-one

Cat. No. B3057684
CAS RN: 83878-01-7
M. Wt: 199.03 g/mol
InChI Key: CMFHEHLGXLKUKA-UHFFFAOYSA-N
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Description

3,3-Dichloro-2,2-dihydroxycyclohexan-1-one is a chemical compound with the molecular formula C6H8Cl2O3 . It is also known by its CAS number 83878-01-7 . The compound’s structure features two chlorine atoms and two hydroxyl groups attached to a cyclohexanone ring. Unfortunately, detailed analytical data for this product is not available from Sigma-Aldrich .

Scientific Research Applications

1. Synthetic Applications in Chemistry

3,3-Dichloro-2,2-dihydroxycyclohexan-1-one has been utilized in various synthetic applications. For instance, it has been used as a starting material for stereoselective Henry reactions and 1,3-dipolar cycloadditions. These processes enable the production of compounds with multiple asymmetric carbon atoms, showcasing its utility in creating complex organic structures (Brook & Seebach, 1987).

2. Crystal Structure Analysis

The compound has been a subject of interest in crystallography. Studies have synthesized and analyzed its crystal structure to better understand its properties. These analyses provide insights into the molecular conformation and potential applications in materials science (Zhao et al., 2009).

3. Reagent in Organic Synthesis

Its utility as a reagent in organic synthesis has been explored in various studies. It is particularly useful in reactions like Michael addition, where it helps in producing diastereoselectively furnished products with complex structures (Seebach & Brook, 1985).

4. Use in Synthetic Equivalents

In some studies, it has been used as a synthetic equivalent for other compounds. This application is significant in synthesizing derivatives that are otherwise difficult to obtain. For instance, it has been used as an equivalent for 3-chloro-6-hydroxy-1,2-benzoquinone, aiding in the synthesis of unique organic compounds (Guirado et al., 2007).

5. Electrochemical Applications

Electrolysis studies involving derivatives of 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one have been conducted to understand its electrochemical behaviors. These studies are crucial for applications in electrochemistry and the development of new synthetic methodologies (Takeda et al., 1971).

6. Metal-Free Syntheses

It plays a role in metal-free syntheses, an important aspect of green chemistry. This includes the stereoselective synthesis of diastereoisomers, reducing the reliance on metal catalysts in chemical synthesis (Davies et al., 2005).

properties

IUPAC Name

3,3-dichloro-2,2-dihydroxycyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O3/c7-5(8)3-1-2-4(9)6(5,10)11/h10-11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFHEHLGXLKUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(C1)(Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232774
Record name 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dichloro-2,2-dihydroxycyclohexan-1-one

CAS RN

83878-01-7
Record name 3,3-Dichloro-2,2-dihydroxycyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83878-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083878017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dichloro-2,2-dihydroxycyclohexan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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